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Cat. No.: B15286730

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-
Ethenyl-2-fluorophenol. Due to the limited availability of direct experimental data for this
specific compound, this document leverages data from structurally related analogs—namely 2-
fluorophenol, 4-fluorophenol, and 4-vinylphenol—to predict its physicochemical and
spectroscopic properties. Detailed experimental protocols for synthesis and characterization
are provided to guide researchers in the definitive identification and verification of the structure
of 4-Ethenyl-2-fluorophenol. This guide is intended to serve as a valuable resource for
chemists and pharmacologists interested in the synthesis and characterization of novel
fluorinated phenolic compounds.

Introduction

4-Ethenyl-2-fluorophenol is a substituted phenolic compound of interest in medicinal
chemistry and materials science due to the combined functionalities of a reactive vinyl group, a
hydroxyl group, and a fluorine atom. The presence of fluorine can significantly alter the
physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic
stability, making it a valuable substituent in drug design. The vinyl group offers a site for
polymerization and further chemical modifications. This guide outlines the necessary steps for
the unambiguous determination of its chemical structure.
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Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of 4-Ethenyl-2-
fluorophenol and its structural analogs. The properties for the target compound are
extrapolated based on the trends observed in the related molecules.

> A 4-Ethenyl-2-
Property 4-Vinylphenol fluorophenol
Fluorophenol Fluorophenol _
(Predicted)
Not readily
CAS Number 367-12-4[1][2] 371-41-5[3] 2628-17-3[4] _
available
Molecular
CeHsFO[1][2][5] CeHsFOJ3] CsHsO[4] CsH7FO
Formula
) 112.10 g/mol [1]
Molecular Weight 2] 112.10 g/mol 120.15 g/mol [4] 138.14 g/mol
Boiling Point 171-172 °C[1][5] 185 °C 204-206 °C ~200-220 °C
Melting Point 16.1 °C[1][5] 46 °C 73°C ~50-70 °C
Density 1.256 g/mL[1][5] 1.26 g/mL 1.059 g/mL ~1.2-1.3 g/mL

Synthesis and Purification

A plausible synthetic route for 4-Ethenyl-2-fluorophenol involves the biocatalytic conversion of
2-fluorophenol. A patented method describes a three-step one-pot reaction that could be
adapted for this purpose.[6]

Experimental Protocol: Biocatalytic Synthesis

o Reaction Setup: In a temperature-controlled bioreactor, combine 2-fluorophenol (1a) as the
starting material in an aqueous buffer (e.g., potassium phosphate for pH 7-8).

e Enzymatic Cascade:

o Introduce tyrosine phenol-lyase (TPL) and pyruvic acid in the presence of ammonium ions
to convert 2-fluorophenol to a tyrosine analog (2).
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o Add tyrosine-ammonia-lyase (TAL) or phenyl-ammonia-lyase (PAL) to eliminate ammonia,
forming the corresponding p-coumaric acid derivative (3).

o Finally, introduce a phenolic acid decarboxylase (PAD) to catalyze the decarboxylation to
the desired 4-Ethenyl-2-fluorophenol (4a).[6]

» Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid
Chromatography (HPLC) by taking timed samples.

o Extraction: Upon completion, acidify the reaction mixture to a pH of ~2-3 and extract the
product with a suitable organic solvent, such as ethyl acetate.

 Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel using a hexane/ethyl acetate gradient.

Tyrosine Phenol-Lyase (TPL) g g g
Q»( " Pyruvic Acid, NH4+ Tyrosine Analog |—| Tyrosine Ammonia Lyase (TAL) p-Coumaric Acid Analog Phenolic Acid Decarboxylase (PAD) |—(

Click to download full resolution via product page

Caption: Biocatalytic synthesis workflow for 4-Ethenyl-2-fluorophenol.

Structure Elucidation Workflow

The definitive structure of the synthesized compound should be confirmed through a
combination of spectroscopic techniques.
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Caption: Logical workflow for the structure elucidation of 4-Ethenyl-2-fluorophenol.

Spectroscopic Data (Predicted and Experimental
Protocols)
Mass Spectrometry (MS)

e Predicted Molecular lon (M+): m/z = 138.0481 (for CsH7FO)

o Experimental Protocol:
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o Sample Preparation: Dissolve a small amount of the purified compound in a suitable
volatile solvent (e.g., methanol or acetonitrile).

o Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or
Orbitrap) to obtain an accurate mass measurement.

o Fragmentation Analysis: Perform MS/MS analysis to observe characteristic fragmentation
patterns, such as the loss of CO or the vinyl group, to further confirm the structure.

Infrared (IR) Spectroscopy

o Predicted Characteristic Absorptions:
o O-H stretch (phenol): Broad peak around 3200-3600 cm~1
o C-H stretch (aromatic): Peaks around 3000-3100 cm™1
o C-H stretch (vinyl): Peaks around 3020-3080 cm™1
o C=C stretch (aromatic): Peaks around 1500-1600 cm~1
o C=C stretch (vinyl): Peak around 1630 cm~1
o C-F stretch: Strong peak around 1200-1250 cm~1
o C-O stretch (phenol): Peak around 1200-1260 cm™1
o Experimental Protocol:

o Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr
plates, or acquire the spectrum of a solid sample using a KBr pellet or an ATR accessory.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e Predicted *H NMR Chemical Shifts (in CDCls):

o -OH (phenolic proton): Broad singlet, d ~5.0-6.0 ppm
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o Aromatic protons:

» H-3: Doublet of doublets, 6 ~6.8-7.0 ppm

» H-5: Doublet of doublets, & ~7.0-7.2 ppm

» H-6: Doublet, d ~6.9-7.1 ppm

o Vinyl protons:

» -CH=: Doublet of doublets, & ~6.6-6.8 ppm

» =CH:z (trans to ring): Doublet, & ~5.6-5.8 ppm

» =CH:z (cis to ring): Doublet, & ~5.1-5.3 ppm

e Predicted 13C NMR Chemical Shifts (in CDCIs):

[e]

C-1 (C-OH): & ~145-150 ppm (doublet due to C-F coupling)
o C-2 (C-F): d ~150-155 ppm (large doublet due to C-F coupling)
o Aromatic CHs: 0 ~115-125 ppm
o C-4 (C-vinyl): 6 ~130-135 ppm
o -CH=: 4 ~135-140 ppm
o =CH2: 6 ~110-115 ppm
e Predicted °F NMR Chemical Shifts (in CDCls):

o Asingle peak is expected in the typical range for an aryl fluoride, likely between -110 and
-140 ppm, referenced to CFCls.

o Experimental Protocol:

o Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube.
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o Data Acquisition: Acquire *H, 13C, and *°F NMR spectra on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o 2D NMR: Perform 2D NMR experiments such as COSY (*H-'H correlation), HSQC (*H-13C
one-bond correlation), and HMBC (*H-13C long-range correlation) to definitively assign all
proton and carbon signals and confirm the connectivity of the molecule.

Conclusion

The structural elucidation of 4-Ethenyl-2-fluorophenol requires a systematic approach
combining synthesis, purification, and comprehensive spectroscopic analysis. While direct
experimental data is not widely published, the predicted physicochemical and spectroscopic
properties based on analogous compounds provide a strong foundation for its identification.
The experimental protocols detailed in this guide offer a clear pathway for researchers to
synthesize and unambiguously confirm the structure of this promising molecule. The successful
characterization of 4-Ethenyl-2-fluorophenol will enable its further investigation in various
applications, from polymer chemistry to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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